4-(4-Methylpiperazino)-1,2-benzenediamine
Overview
Description
4-(4-Methylpiperazino)-1,2-benzenediamine is a chemical compound with the molecular formula C11H17N3 It is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety
Scientific Research Applications
4-(4-Methylpiperazino)-1,2-benzenediamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting histamine receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as theDopamine D1 receptor (D1R) . The D1R is a G protein-coupled receptor that plays an essential role in the central nervous system, influencing diverse functions such as motor control, cognition, and reward .
Mode of Action
For instance, some psychoactive drugs have been found to interfere with multiple cellular functions, affecting core cellular processes such as secretion, protein folding, RNA processing, and chromatin structure .
Biochemical Pathways
Related compounds have been found to perturb many evolutionarily conserved genes and cellular pathways, such as those required for vesicle transport, establishment of cell polarity, and chromosome biology .
Result of Action
Related compounds have been found to cause severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-1,2-benzenediamine typically involves the reaction of 1,2-diaminobenzene with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazino)-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazino amide derivatives: These compounds share a similar piperazine structure and are studied for their pharmacological properties.
N-Methylpiperazinocarbonyl derivatives: These compounds have similar functional groups and are used in similar applications.
Uniqueness
4-(4-Methylpiperazino)-1,2-benzenediamine is unique due to its specific substitution pattern and the presence of both piperazine and aniline moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDKAEOVZXYWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377006 | |
Record name | 4-(4-Methylpiperazino)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54998-08-2 | |
Record name | 4-(4-Methylpiperazino)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound containing 4-(4-Methylpiperazino)-1,2-benzenediamine interact with DNA?
A1: The research paper describes the synthesis of 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole (1), which incorporates this compound as a key structural component []. This compound is designed as a DNA minor groove binder. While the exact binding mechanism isn't detailed in the provided abstract, it's likely that the molecule interacts with the DNA minor groove through a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The methylpiperazine moiety, derived from this compound, could potentially contribute to these interactions and influence the molecule's binding affinity and specificity. Further studies would be needed to fully elucidate the binding mode and its consequences.
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